1-Methyl-2-(thiophen-2-yl)-1H-imidazole
Description
1-Methyl-2-(thiophen-2-yl)-1H-imidazole is a heterocyclic compound featuring an imidazole ring substituted at the 1-position with a methyl group and at the 2-position with a thiophen-2-yl moiety. The imidazole core contributes to aromaticity and hydrogen-bonding capabilities, while the thiophene ring introduces sulfur-based electronic effects and planar aromaticity.
Properties
CAS No. |
141989-36-8 |
|---|---|
Molecular Formula |
C8H8N2S |
Molecular Weight |
164.23 g/mol |
IUPAC Name |
1-methyl-2-thiophen-2-ylimidazole |
InChI |
InChI=1S/C8H8N2S/c1-10-5-4-9-8(10)7-3-2-6-11-7/h2-6H,1H3 |
InChI Key |
NILIONVJUCOSTG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1C2=CC=CS2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 1-Methyl-2-(thiophen-2-yl)-1H-imidazole and related compounds:
Structural and Electronic Comparisons
Thiophene vs. Benzo[b]thiophene Substituents
- Thiophen-2-yl (Target Compound): The thiophene ring contributes moderate electron-richness and planar geometry, enabling π-π interactions without excessive steric hindrance .
- Benzo[b]thiophen-2-yl (LSL33): The fused benzene ring increases molecular rigidity and conjugation, enhancing binding to aromatic pockets in enzymes but reducing solubility .
Electron-Donating vs. Electron-Withdrawing Groups
- Methyl Group (1-Position): Enhances metabolic stability by blocking oxidative degradation at the imidazole nitrogen .
- Nitro Group (4-Nitrophenyl Derivative): Creates an electron-deficient imidazole core, altering reactivity in cross-coupling reactions and fluorescence properties .
Steric and Solubility Considerations
- Styryl Group (2-Styryl Derivative): Extends conjugation for UV-vis applications but may reduce solubility in aqueous environments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
